CSRM617 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

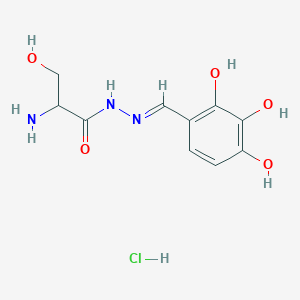

2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-3,6,14-17H,4,11H2,(H,13,18);1H/b12-3+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUPSOQAGSOATG-QXKVDVGOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1/C=N/NC(=O)C(CO)N)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019550 | |

| Record name | 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848237-08-0, 1353749-74-2 | |

| Record name | 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-hydroxy-N'-[(E)-(2,3,4-trihydroxyphenyl)methylene]propanehydrazide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CSRM617 Hydrochloride: A Deep Dive into its Mechanism of Action in Prostate Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The landscape of prostate cancer therapeutics is continually evolving, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC), an aggressive form of the disease that no longer responds to androgen deprivation therapy. A key player in the progression of mCRPC is the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks and a critical survival factor in mCRPC models.[1] CSRM617 hydrochloride has emerged as a first-in-class, novel small-molecule inhibitor of ONECUT2, offering a promising therapeutic strategy for this challenging disease.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of CSRM617, detailing its molecular interactions, cellular effects, and preclinical efficacy.

Molecular Target and Binding Profile

CSRM617 directly targets the ONECUT2 transcription factor, a protein implicated as a master regulator of lethal prostate cancer.[4][5] It specifically binds to the HOX domain of ONECUT2.[1][2] This interaction is crucial for its inhibitory function. Recent findings suggest that for effective inhibition of ONECUT2's binding to its DNA response element, CSRM617 requires the formation of an iron (Fe) complex.[1]

Table 1: Binding Affinity of CSRM617

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | [2][3] |

Signaling Pathways Modulated by CSRM617

The mechanism of action of CSRM617 is centered on its ability to inhibit ONECUT2, which in turn modulates several critical signaling pathways involved in prostate cancer progression and therapy resistance.

The ONECUT2-Androgen Receptor (AR) Axis

ONECUT2 functions as a direct repressor of the androgen receptor (AR) transcriptional program.[1] It achieves this by suppressing the expression of AR itself and the AR licensing factor FOXA1.[1][3] This suppression allows cancer cells to bypass their dependency on AR signaling for growth and survival, a hallmark of castration-resistant disease. By inhibiting ONECUT2, CSRM617 can potentially restore sensitivity to AR-targeted therapies.[1]

Neuroendocrine Differentiation (NED) Pathway

ONECUT2 is a key driver of neuroendocrine differentiation, a process that contributes to therapy resistance.[1] It is upstream of neuroendocrine master regulators like PEG10.[1][3] By inhibiting ONECUT2, CSRM617 can block this transdifferentiation pathway.[1]

Regulation of Hypoxia Signaling

ONECUT2 is also involved in regulating hypoxia signaling by activating SMAD3, which in turn modulates the chromatin-binding of HIF1α.[1][5] This pathway is another potential point of intervention for CSRM617, although further research is needed to fully elucidate the effects.

Preclinical Efficacy of CSRM617

CSRM617 has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, both in vitro and in vivo.

In Vitro Studies

CSRM617 has shown potent anti-proliferative activity across a panel of human prostate cancer cell lines, including those representing both androgen-sensitive and castration-resistant disease.[1][6] The half-maximal inhibitory concentration (IC50) is dependent on the endogenous expression level of ONECUT2, with cell lines expressing higher levels of OC2 being more responsive.[2]

Table 2: In Vitro Activity of CSRM617 in Prostate Cancer Cell Lines

| Cell Line | Description | Treatment | Effect | Reference |

| 22Rv1 | Human prostate carcinoma, AR-positive | 20 µM CSRM617 for 72 hours | Increased cleaved Caspase-3 and PARP, indicating apoptosis induction. | [1][2] |

| 22Rv1 | Human prostate carcinoma, AR-positive | CSRM617 (4-16 hours) | Time-dependent decrease in PEG10 mRNA expression. | [2] |

| PC-3, LNCaP, C4-2 | Human prostate cancer cell lines | 0.01-100 µM CSRM617 for 48 hours | Inhibition of cell growth. | [6] |

In Vivo Studies

The anti-tumor activity of CSRM617 has been validated in preclinical xenograft models of prostate cancer.[1]

Table 3: In Vivo Efficacy of CSRM617 in Prostate Cancer Models

| Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference |

| Nude Mice | 22Rv1 (subcutaneous) | 50 mg/kg CSRM617 daily | Significant reduction in tumor volume and weight. The treatment was well-tolerated with no significant effect on mouse weight. | [2] |

| SCID Mice | Luciferase-tagged 22Rv1 (intracardiac injection) | 50 mg/kg CSRM617 daily, starting 2 days post-injection | Significant reduction in the onset and growth of diffuse metastases. | [2][7] |

| SCID Mice | Luciferase-tagged 22Rv1 (intracardiac injection) | 50 mg/kg CSRM617 daily | Significant downregulation of PEG10 protein levels in tumors. | [2] |

Experimental Protocols

Cell Viability Assay

-

Objective: To determine the effect of CSRM617 on the proliferation of prostate cancer cells.[8]

-

Method:

-

Seed prostate cancer cells (e.g., 22Rv1, PC-3, LNCaP, C4-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

-

Treat the cells with a range of concentrations of CSRM617 (e.g., 0.01 to 100 µM) or a vehicle control (DMSO).[6][8]

-

Incubate for a specified period (e.g., 48 hours).[6]

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Apoptosis Assay

-

Objective: To determine if CSRM617 induces apoptosis in prostate cancer cells.

-

Method (Western Blot):

-

Treat 22Rv1 cells with CSRM617 (e.g., 20 µM) for a specified time (e.g., 72 hours).[2]

-

Lyse the cells and collect protein extracts.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against cleaved Caspase-3 and PARP, followed by HRP-conjugated secondary antibodies.

-

Visualize protein bands using a chemiluminescence detection system. An increase in cleaved Caspase-3 and PARP indicates apoptosis.[2]

-

In Vivo Tumor Growth and Metastasis Studies

-

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of CSRM617 in a living organism.

-

Method:

-

Tumor Growth Model: Subcutaneously inject 22Rv1 cells into the flanks of nude mice.[2][9] Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control and CSRM617 at 50 mg/kg daily via intraperitoneal injection).[9] Measure tumor volume regularly.[3][9]

-

Metastasis Model: Intracardially inject luciferase-tagged 22Rv1 cells into SCID mice.[2][7] Begin daily treatment with CSRM617 (50 mg/kg) or vehicle two days post-injection.[2][7] Monitor the development and progression of metastases using bioluminescence imaging.[3][7]

-

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for the treatment of advanced, castration-resistant prostate cancer.[3] Its unique mechanism of action, which involves the direct inhibition of the master regulator ONECUT2, provides a new strategy to overcome resistance to current therapies.[3][10] The robust preclinical data, demonstrating both anti-proliferative and anti-metastatic effects, strongly support its continued development.[2][3]

Future research should focus on several key areas:

-

Optimization of the pharmacokinetic and pharmacodynamic properties of CSRM617.[3]

-

Identification of predictive biomarkers to select patients most likely to respond to ONECUT2 inhibition.[5]

-

Investigation of CSRM617 in combination with existing therapies, such as AR-targeted agents.[5]

-

Progression of CSRM617 into clinical trials to evaluate its safety and efficacy in patients with mCRPC.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Newsroom Cedars-Sinai Medical Center - The page you were looking for could not be found [cedars-sinai.org]

- 5. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

CSRM617 Hydrochloride: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CSRM617 hydrochloride is a novel, first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2). Identified through a combination of in silico modeling and chemical library screening, CSRM617 targets a key driver of lethal, metastatic castration-resistant prostate cancer (mCRPC). Preclinical studies have demonstrated its ability to directly bind to the ONECUT2-HOX domain, inhibit its transcriptional activity, induce apoptosis in prostate cancer cell lines, and suppress tumor growth and metastasis in vivo. This technical guide provides a comprehensive overview of the discovery and development history of this compound, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key preclinical data. As of late 2025, this compound is in the preclinical stage of development, with no publicly available information on clinical trials.

Discovery and Development History

The discovery of this compound was driven by the identification of ONECUT2 as a master regulator of androgen receptor (AR) networks and a critical survival factor in mCRPC models.[1] Traditional therapies for advanced prostate cancer primarily target the AR signaling axis. However, many tumors develop resistance, leading to the emergence of aggressive, AR-independent disease. Researchers identified ONECUT2 as a key transcription factor that suppresses the AR transcriptional program and promotes a neuroendocrine phenotype, contributing to therapy resistance.[2][3]

This understanding positioned ONECUT2 as a promising therapeutic target. A rational drug discovery approach was employed, combining in silico modeling of the ONECUT2-HOX domain with high-throughput screening of chemical libraries to identify a small-molecule inhibitor.[2] This effort led to the identification of CSRM617. Subsequent preclinical development has focused on characterizing its binding affinity, elucidating its mechanism of action, and evaluating its anti-cancer efficacy in various prostate cancer models.[2][4] The hydrochloride salt form of CSRM617 is often used in research due to its enhanced water solubility and stability.[5]

Mechanism of Action

CSRM617 exerts its anti-tumor effects by directly and selectively targeting the ONECUT2 transcription factor.

Direct Binding to ONECUT2

Surface Plasmon Resonance (SPR) assays have confirmed that CSRM617 directly binds to the HOX domain of ONECUT2.[2][6] This binding is believed to allosterically inhibit the DNA-binding activity of ONECUT2, thereby preventing it from regulating the expression of its target genes.[4]

Modulation of the ONECUT2 Signaling Pathway

ONECUT2 is a central node in a complex signaling network that drives prostate cancer progression. By inhibiting ONECUT2, CSRM617 instigates a cascade of downstream effects:

-

Restoration of Androgen Receptor (AR) Signaling: ONECUT2 directly represses the transcription of the androgen receptor (AR) and its essential co-factor, FOXA1.[1][4] By inhibiting ONECUT2, CSRM617 removes this layer of suppression, potentially re-sensitizing cancer cells to AR-targeted therapies.[1]

-

Inhibition of Neuroendocrine Differentiation: ONECUT2 is a key driver of neuroendocrine differentiation, a mechanism of resistance to AR-targeted therapies. It is itself repressed by REST (RE1-Silencing Transcription factor) and, in turn, activates pro-neuroendocrine genes like PEG10.[1][2] CSRM617-mediated inhibition of ONECUT2 blocks this transdifferentiation pathway.[1]

-

Induction of Apoptosis: By disrupting the pro-survival signaling mediated by ONECUT2, CSRM617 induces programmed cell death (apoptosis) in prostate cancer cells. This is evidenced by the increased expression of cleaved Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[6][7]

Caption: ONECUT2 Signaling Pathway and CSRM617 Inhibition.

Preclinical Data

The efficacy of this compound has been evaluated in a series of in vitro and in vivo studies.

In Vitro Studies

CSRM617 has demonstrated potent anti-proliferative and pro-apoptotic activity across a panel of human prostate cancer cell lines. The sensitivity of cell lines to CSRM617 correlates with their level of ONECUT2 expression, with higher ONECUT2 expression predicting greater sensitivity.[6]

| Parameter | Value | Method | Target Domain |

| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | ONECUT2-HOX domain |

Table 1: Binding Affinity of CSRM617 for ONECUT2. [6]

| Cell Line | Concentration Range (48 hours) | Effect |

| 22Rv1 | 20 nM - 20 µM | Inhibition of cell growth; Induction of apoptosis |

| LNCaP | 0.01 - 100 µM | Inhibition of cell growth |

| C4-2 | Not specified | Inhibition of cell growth |

| PC-3 | 0.01 - 100 µM | Inhibition of cell growth |

Table 2: In Vitro Activity of CSRM617 in Prostate Cancer Cell Lines. [6][7]

In Vivo Studies

In vivo evaluation of CSRM617 in mouse xenograft models of human prostate cancer has shown significant anti-tumor and anti-metastatic efficacy.

| Animal Model | Treatment Regimen | Outcome |

| 22Rv1 subcutaneous xenograft in nude mice | 50 mg/kg, daily intraperitoneal injection | Significant reduction in tumor volume and weight |

| 22Rv1 intracardiac injection in SCID mice (metastasis model) | 50 mg/kg, daily oral administration for 20 days | Significant reduction in the onset and growth of diffuse metastases |

Table 3: In Vivo Efficacy of CSRM617. [6][7][8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the preclinical evaluation of this compound.

Caption: General Experimental Workflow for Preclinical Evaluation of CSRM617.

Surface Plasmon Resonance (SPR) Assay

Objective: To determine the binding affinity of CSRM617 to the ONECUT2-HOX domain.

Methodology:

-

Immobilization: Recombinant ONECUT2-HOX protein is immobilized on a sensor chip (e.g., CM5).

-

Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.

-

Binding Measurement: The CSRM617 solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation of the compound are monitored in real-time by measuring the change in the surface plasmon resonance signal.

-

Data Analysis: The binding kinetics (association and dissociation rates) are measured to calculate the equilibrium dissociation constant (Kd).

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of CSRM617 on the viability and proliferation of prostate cancer cells.

Methodology:

-

Cell Seeding: Prostate cancer cells (e.g., 22Rv1, LNCaP, PC-3) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is determined.

Apoptosis Assay (Western Blot)

Objective: To detect the induction of apoptosis by CSRM617 through the analysis of key apoptotic markers.

Methodology:

-

Cell Treatment: Prostate cancer cells (e.g., 22Rv1) are treated with this compound (e.g., 20 µM) or a vehicle control for a specified time (e.g., 72 hours).[6]

-

Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against cleaved Caspase-3 and cleaved PARP. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft and Metastasis Model

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of CSRM617 in a preclinical mouse model.

Methodology:

-

Xenograft Model:

-

Cell Implantation: 22Rv1 cells are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).[6]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The treatment group receives daily administration of CSRM617 (e.g., 50 mg/kg) via intraperitoneal or oral route.[6][7]

-

Monitoring: Tumor volume and mouse body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed.

-

-

Metastasis Model:

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for advanced prostate cancer, particularly for castration-resistant and neuroendocrine subtypes. Its unique mechanism of action, targeting the master regulator ONECUT2, offers a new strategy to overcome resistance to current therapies. The robust preclinical data strongly support its continued development.

Future research should focus on:

-

Comprehensive pharmacokinetic and pharmacodynamic studies.

-

Identification of predictive biomarkers to select patients most likely to respond to CSRM617 therapy.

-

Evaluation of CSRM617 in combination with other anti-cancer agents.

-

Advancement of CSRM617 or optimized derivatives into clinical trials to assess its safety and efficacy in patients.

References

- 1. benchchem.com [benchchem.com]

- 2. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcf.org [pcf.org]

- 4. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - Kaochar - Translational Cancer Research [tcr.amegroups.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]

Preclinical Profile of CSRM617: A First-in-Class ONECUT2 Inhibitor for Advanced Prostate Cancer

This technical guide provides a comprehensive overview of the preclinical data for CSRM617, a novel, selective small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2). ONECUT2 is a master regulator of androgen receptor (AR) networks and has been identified as a key survival factor in metastatic castration-resistant prostate cancer (mCRPC) models.[1] This document is intended for researchers, scientists, and drug development professionals, detailing CSRM617's mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

CSRM617 is a first-in-class small-molecule inhibitor that directly targets the ONECUT2 transcription factor. It was identified through a combination of in silico modeling of the ONECUT2-HOX domain and high-throughput screening of chemical libraries.

Molecular Interaction

CSRM617 directly binds to the HOX domain of ONECUT2.[2] Surface Plasmon Resonance (SPR) assays have determined a dissociation constant (Kd) of 7.43 µM for this interaction. This binding is thought to allosterically inhibit the DNA-binding activity of ONECUT2. Interestingly, recent studies suggest that CSRM617 may require the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element.[2]

Signaling Pathways

ONECUT2 plays a critical role in the progression of mCRPC by suppressing the androgen receptor (AR) axis and promoting neuroendocrine differentiation (NED).[2][3] CSRM617's inhibition of ONECUT2 impacts these key signaling pathways:

-

Suppression of the AR Axis: ONECUT2 directly represses the transcription of the androgen receptor and its target genes, including the pioneer factor FOXA1.[4][2][5] By inhibiting ONECUT2, CSRM617 removes this layer of suppression, which may restore sensitivity to AR-targeted therapies in certain contexts.[2][5]

-

Inhibition of Neuroendocrine Differentiation: ONECUT2 is a key driver of a neural gene expression program and is upstream of neuroendocrine master regulators like PEG10 (Paternally Expressed Gene 10).[2][3] This transdifferentiation to a neuroendocrine phenotype is a known mechanism of resistance to AR-targeted therapies.[2] CSRM617 blocks this pathway by inhibiting ONECUT2, leading to the downregulation of target genes like PEG10.[2][6]

The proposed signaling pathway for CSRM617 is visualized below.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Binding Affinity of CSRM617 Hydrochloride to the ONECUT2-HOX Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of CSRM617 hydrochloride, a selective small-molecule inhibitor of the ONECUT2 (One Cut Homeobox 2) transcription factor. This document details the quantitative binding data, in-depth experimental methodologies, and the intricate signaling pathways modulated by this interaction, offering a critical resource for the advancement of novel therapeutics in castration-resistant prostate cancer (CRPC).

Quantitative Data Summary

The binding affinity of this compound to the ONECUT2-HOX domain has been quantitatively determined, alongside its efficacy in cellular and in vivo models.

| Parameter | Value | Method | Target Domain |

| Equilibrium Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | ONECUT2-HOX domain |

Table 1: Binding Affinity of this compound to ONECUT2-HOX Domain. This table summarizes the direct binding affinity of this compound to its molecular target.

| Cell Line | IC50 | Assay |

| 22Rv1 | Not explicitly stated, but growth was inhibited | Cell Viability Assay |

| LNCaP | Not explicitly stated, but growth was inhibited | Cell Viability Assay |

| C4-2 | Not explicitly stated, but growth was inhibited | Cell Viability Assay |

| PC-3 | Not explicitly stated, but growth was inhibited | Cell Viability Assay |

Table 2: In Vitro Efficacy of this compound. This table outlines the inhibitory effects of this compound on the growth of various prostate cancer cell lines.

| Animal Model | Dosage and Administration | Outcome |

| 22Rv1 Xenograft in SCID mice | 50 mg/kg, daily oral gavage for 20 days | Significant inhibition of tumor growth and reduction in the onset and growth of diffuse metastases. |

Table 3: In Vivo Efficacy of this compound. This table presents the in vivo anti-tumor and anti-metastatic effects of this compound in a preclinical model of prostate cancer.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

This protocol outlines a representative method for determining the binding affinity of CSRM617 to the ONECUT2-HOX domain. For the specific protocol, refer to the supplementary materials of Rotinen M, et al. Nat Med. 2018 Dec;24(12):1887-1898.

Objective: To quantify the binding affinity (Kd) of CSRM617 to the ONECUT2-HOX domain.

Materials:

-

Recombinant ONECUT2-HOX domain protein

-

This compound

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Procedure:

-

Sensor Chip Preparation: The sensor chip surface is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Ligand Immobilization: Recombinant ONECUT2-HOX domain protein is diluted in immobilization buffer and injected over the activated sensor surface to achieve the desired immobilization level.

-

Surface Blocking: Remaining active esters on the surface are deactivated by an injection of 1 M ethanolamine-HCl.

-

Binding Analysis:

-

A serial dilution of this compound in running buffer is prepared.

-

Each concentration is injected over the immobilized ONECUT2-HOX domain surface and a reference flow cell (without immobilized protein).

-

The association and dissociation phases are monitored in real-time.

-

-

Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the reference channel data. The equilibrium binding responses are plotted against the CSRM617 concentrations, and the data are fitted to a steady-state affinity model to determine the dissociation constant (Kd).

Western Blot for Apoptosis Markers (Cleaved Caspase-3 and PARP)

Objective: To detect the induction of apoptosis by CSRM617 through the analysis of cleaved Caspase-3 and PARP.

Materials:

-

Prostate cancer cells (e.g., 22Rv1)

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-cleaved Caspase-3, anti-PARP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: 22Rv1 cells are treated with CSRM617 (e.g., 20 µM) or vehicle control for a specified time (e.g., 72 hours). Cells are then harvested and lysed in RIPA buffer.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with blocking buffer for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against cleaved Caspase-3 and PARP overnight at 4°C.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The appearance of the cleaved fragments of Caspase-3 (17/19 kDa) and PARP (89 kDa) indicates apoptosis.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CSRM617 in a mouse model of prostate cancer.[1]

Materials:

-

22Rv1 human prostate cancer cells

-

Male immunodeficient mice (e.g., SCID mice)

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: 22Rv1 cells are mixed with Matrigel and subcutaneously injected into the flanks of the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The treatment group receives daily oral administration of CSRM617 (50 mg/kg), while the control group receives the vehicle.

-

Efficacy Assessment: Tumor volumes are measured throughout the study. At the end of the study, tumors are excised and weighed. For metastasis studies, luciferase-tagged cells can be used, and metastasis can be monitored by bioluminescence imaging.

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and experimental workflows, adhering to the specified design constraints.

Caption: ONECUT2 Signaling Pathway and CSRM617 Inhibition.

Caption: SPR Experimental Workflow.

Caption: Western Blot Workflow for Apoptosis.

References

CSRM617 Hydrochloride and Its Impact on Apoptosis Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 hydrochloride is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a critical regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC). Emerging evidence highlights the potent pro-apoptotic effects of CSRM617, primarily through the activation of the intrinsic apoptosis pathway. This technical guide provides a comprehensive overview of the molecular mechanisms underlying CSRM617-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and workflows.

Introduction

ONECUT2 (OC2) is a transcription factor that has been identified as a master regulator of androgen receptor (AR) networks and a survival factor in mCRPC.[1][2][3] Its overexpression is linked to aggressive disease and resistance to conventional therapies. This compound has been developed as a direct inhibitor of the OC2-HOX domain, offering a novel therapeutic strategy for cancers dependent on OC2 activity.[4] This document delineates the impact of CSRM617 on apoptotic signaling, providing a foundational resource for researchers and drug development professionals.

Core Mechanism of Action

This compound's primary mechanism of inducing apoptosis is through the selective inhibition of the ONECUT2 transcription factor. This inhibition sets off a cascade of molecular events that culminate in programmed cell death, predominantly through the intrinsic apoptotic pathway. The key indicator of this activity is the increased cleavage of Caspase-3 and its substrate, Poly (ADP-ribose) polymerase (PARP), in cancer cells treated with the compound.[4][5] The pro-apoptotic efficacy of CSRM617 is directly correlated with the expression levels of ONECUT2 in cancer cells; higher OC2 expression renders cells more susceptible to the inhibitor.[4][6]

The Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is the principal route through which CSRM617 exerts its cell-killing effects. While the complete downstream cascade initiated by ONECUT2 inhibition is still under active investigation, the central events involve the activation of executioner caspases.

A Potential Downstream Cascade: The ONECUT2-SKP2-p53 Axis

Recent findings, primarily from studies on hepatocellular carcinoma, suggest a potential signaling cascade that may also be relevant in prostate cancer. This proposed pathway involves the S-phase kinase-associated protein 2 (Skp2) and the tumor suppressor protein p53.[7] Skp2 is known to suppress p53-dependent apoptosis by inhibiting the acetyltransferase p300.[7]

The proposed mechanism is as follows:

-

ONECUT2 Inhibition: CSRM617 inhibits the transcriptional activity of ONECUT2.

-

SKP2 Downregulation: ONECUT2 is a positive regulator of SKP2 expression. Therefore, inhibition of ONECUT2 leads to a decrease in SKP2 levels.

-

p53 Activation: Reduced SKP2 levels lead to the activation of p53. This activation is thought to occur through the promotion of p53 acetylation by p300, as SKP2 is no longer present to inhibit this process.

-

Induction of Apoptosis: Activated p53 then transcriptionally upregulates pro-apoptotic genes, leading to the initiation of the apoptotic cascade.

It is important to note that while this pathway provides a plausible link between ONECUT2 inhibition and apoptosis, its specific role in prostate cancer in the context of CSRM617 treatment requires further validation.

Quantitative Data Summary

The pro-apoptotic effects of this compound have been quantified in various prostate cancer cell lines. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

| Cell Line | Treatment Concentration | Treatment Duration | Effect | Key Markers | Reference |

| 22Rv1 | 10-20 µM | 48 hours | Concentration-dependent increase in apoptosis | - | [5][8] |

| 22Rv1 | 20 µM | 72 hours | Induction of apoptosis | Increased cleaved Caspase-3 and PARP | [4][5][8] |

| PC-3 | 0.01-100 µM | 48 hours | Inhibition of cell growth | - | [8] |

| LNCaP | 0.01-100 µM | 48 hours | Inhibition of cell growth | - | [8] |

| C4-2 | 0.01-100 µM | 48 hours | Inhibition of cell growth | - | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cell Line Xenograft | Treatment Dose | Treatment Schedule | Effect | Reference |

| SCID Mice | 22Rv1 | 50 mg/kg (p.o.) | Daily for 20 days | Inhibition of tumor growth | [5] |

Experimental Protocols

Detailed methodologies for key experiments to assess CSRM617-induced apoptosis are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of CSRM617 on the viability and proliferation of cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of CSRM617 in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve CSRM617).

-

Incubate the cells for the desired period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[9][10][11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following CSRM617 treatment.

Materials:

-

Prostate cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of CSRM617 (e.g., 10 µM and 20 µM for 22Rv1) for the indicated duration (e.g., 48 hours). Include a vehicle control.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[9]

Western Blot Analysis for Cleaved Caspase-3 and PARP

Objective: To detect the activation of the apoptotic cascade by measuring the cleavage of Caspase-3 and PARP.

Materials:

-

Prostate cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with CSRM617 as described in the apoptosis assay protocol.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against β-actin as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[9][12]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Proposed signaling pathway of CSRM617-induced apoptosis.

Caption: A generalized workflow for experimental evaluation.

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis in cancer cells, particularly in the context of prostate cancer, by targeting the ONECUT2 transcription factor. The primary mechanism involves the activation of the intrinsic apoptotic pathway, with a potential upstream regulatory role for the SKP2-p53 axis. This technical guide provides a comprehensive resource for researchers, offering quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation into the apoptotic mechanisms of CSRM617 and its potential as a novel anti-cancer therapeutic. Further research is warranted to fully elucidate the downstream targets of ONECUT2 and to validate the proposed signaling cascades in various cancer models.

References

- 1. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pcf.org [pcf.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Skp2 suppresses p53-dependent apoptosis by inhibiting p300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Investigating CSRM617 as a Therapeutic for Castration-Resistant Prostate Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, often characterized by resistance to conventional androgen deprivation therapies.[1] The transcription factor ONECUT2 (OC2) has emerged as a critical driver of mCRPC, promoting an androgen receptor (AR)-independent state and neuroendocrine differentiation.[2][3] CSRM617, a novel small-molecule inhibitor, directly targets OC2, offering a promising therapeutic strategy for this aggressive form of prostate cancer.[2] This technical guide provides a comprehensive overview of the preclinical data on CSRM617, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with many patients progressing to a castration-resistant state where the disease no longer responds to androgen deprivation therapy.[4] The transcription factor ONECUT2 (OC2) has been identified as a key regulator of the networks that drive lethal mCRPC.[2][3] OC2 acts as a survival factor in mCRPC models and suppresses the androgen receptor (AR) transcriptional program.[3] CSRM617 is a first-in-class small-molecule inhibitor that was identified through a rational drug discovery approach combining in silico modeling and chemical library screening.[2] It directly binds to the OC2-HOX domain, inhibiting its transcriptional activity and subsequently suppressing tumor growth and metastasis.[2][5] Preclinical studies have demonstrated the potential of CSRM617 to induce apoptosis in prostate cancer cell lines and inhibit tumor progression in vivo, highlighting its promise as a novel therapeutic for advanced prostate cancer.[2][3]

Mechanism of Action

CSRM617 exerts its anti-cancer effects by selectively inhibiting the ONECUT2 transcription factor.[1] The primary mechanism of action involves the following key events:

-

Direct Binding to ONECUT2 : CSRM617 directly binds to the HOX domain of OC2 with a dissociation constant (Kd) of 7.43 µM, as determined by Surface Plasmon Resonance (SPR) assays.[1][6] This interaction is believed to allosterically inhibit the DNA-binding activity of OC2.[2] Recent studies suggest that CSRM617 requires the formation of an iron (Fe) complex to effectively inhibit the binding of OC2 to its DNA response element.[1][4]

-

Suppression of the Androgen Receptor (AR) Axis : OC2 is a direct repressor of the AR transcriptional program.[1] It has been shown to suppress the expression of both AR and its co-factor FOXA1.[2][3] By inhibiting OC2, CSRM617 removes this suppression, which may restore sensitivity to AR-targeted therapies in certain contexts.[1]

-

Induction of Apoptosis : Treatment with CSRM617 has been shown to induce apoptosis in prostate cancer cells.[1] This is evidenced by the increased expression of cleaved Caspase-3 and PARP.[2][6]

-

Downregulation of OC2 Target Genes : A key downstream target of OC2 is PEG10, a gene associated with neuroendocrine differentiation.[2] CSRM617 treatment leads to a time-dependent decrease in PEG10 mRNA expression, serving as a biomarker for the compound's bioactivity both in vitro and in vivo.[6]

Signaling Pathway of CSRM617 in Prostate Cancer Cells

Caption: Proposed signaling pathway of CSRM617 in prostate cancer cells.

Quantitative Data

The preclinical efficacy of CSRM617 has been evaluated in a panel of prostate cancer cell lines and in in-vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of CSRM617 in Prostate Cancer Cell Lines

| Cell Line | OC2 mRNA Level (Relative) | IC50 (µM) | Notes |

| LNCaP | High | Not explicitly stated, but sensitive | Androgen-sensitive |

| C4-2 | High | Not explicitly stated, but sensitive | Castration-resistant |

| 22Rv1 | Moderate | ~10-15 | Castration-resistant, expresses AR-V7 |

| PC-3 | Moderate | ~15-20 | AR-negative, aggressive |

| DU145 | Low | > 20 | Androgen-independent, low ONECUT2 |

Data synthesized from multiple sources, with IC50 values being approximate ranges.[7]

Table 2: Induction of Apoptosis by CSRM617 in 22Rv1 Cells

| Treatment Condition | Outcome |

| 10 - 20 µM for 48 hours | Induces apoptosis in a concentration-dependent manner |

| 20 µM for 72 hours | Increased levels of cleaved Caspase-3 and PARP |

Table 3: Summary of In Vivo Dosing and Efficacy of CSRM617

| Animal Model | Cell Line | Treatment | Key Outcomes |

| Nude Mice | 22Rv1 (subcutaneous) | 50 mg/kg CSRM617 daily | Significant reduction in tumor volume and weight. Well-tolerated with no effect on mouse weight.[6] |

| SCID Mice | Luciferase-tagged 22Rv1 (intracardiac) | 50 mg/kg CSRM617 daily | Significant reduction in the onset and growth of diffuse metastases. Significant downregulation of PEG10 in tumors.[5][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of CSRM617.

Cell Culture and Viability Assays

-

Cell Lines and Culture Conditions : Prostate cancer cell lines (e.g., 22Rv1, LNCaP, PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[8] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability Assay (MTT Assay) :

-

Seed cells (5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Treat cells with serial dilutions of CSRM617 (e.g., 0.01 µM to 100 µM) for 48 hours. Include a vehicle control (DMSO).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of CSRM617.

-

Western Blot Analysis

-

Protein Extraction :

-

Treat cells with CSRM617 at the desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer :

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ONECUT2, cleaved Caspase-3, PARP, PEG10, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Tumor Growth Study

-

Animal Model : Male immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

-

Cell Implantation :

-

Subcutaneously inject 5 x 10^6 22Rv1 cells suspended in Matrigel into the flank of each mouse.[9]

-

Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = length x width^2 / 2).

-

-

Treatment :

-

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer CSRM617 (50 mg/kg) or vehicle daily via oral gavage.

-

-

Monitoring and Endpoint :

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for PEG10).

-

In Vivo Metastasis Study

-

Animal Model : Male SCID mice.

-

Cell Injection :

-

Intracardially inject luciferase-tagged 22Rv1 cells into anesthetized mice.

-

-

Treatment :

-

Begin daily treatment with CSRM617 (50 mg/kg) or vehicle two days post-injection.[5]

-

-

Monitoring :

-

Monitor the development and progression of metastases using bioluminescence imaging at regular intervals.

-

-

Endpoint Analysis :

-

At the end of the study, harvest tumors and tissues for further analysis, such as measuring PEG10 protein levels.[5]

-

Experimental Workflow for In Vivo Efficacy Studies of CSRM617

Caption: Generalized experimental workflow for in vivo efficacy studies of CSRM617.

Conclusion

CSRM617 represents a promising novel therapeutic agent for the treatment of castration-resistant prostate cancer. Its unique mechanism of action, targeting the master regulator ONECUT2, provides a new strategy to overcome resistance to current therapies. The preclinical data strongly support its continued development, demonstrating significant anti-tumor and anti-metastatic activity in relevant models of CRPC. Further investigation, including detailed pharmacokinetic and toxicological studies, is warranted to advance CSRM617 towards clinical evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Optimizing 22RV1 Cell Growth: Detailed Protocols and Best Practices [procellsystem.com]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The chemical structure and properties of CSRM617 hydrochloride

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Novel ONECUT2 Inhibitor

This technical guide provides a comprehensive overview of CSRM617 hydrochloride, a selective small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2). It is intended for researchers, scientists, and drug development professionals interested in its potential therapeutic applications, particularly in the context of advanced prostate cancer. This document details its chemical and physical properties, mechanism of action, and summarizes key experimental findings and protocols.

Chemical Structure and Properties

This compound is the salt form of CSRM617, which generally offers enhanced water solubility and stability compared to its free base.[1][2]

Chemical Identifiers and Molecular Details:

| Property | Value | Reference |

| IUPAC Name | (E)-2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide Hydrochloride | [3] |

| CAS Number | 1353749-74-2 | [4][5] |

| Molecular Formula | C₁₀H₁₄ClN₃O₅ | [3][5] |

| Molecular Weight | 291.69 g/mol | [3][5] |

| SMILES | O=C(N/N=C/C1=CC=C(O)C(O)=C1O)C(N)CO.[H]Cl | [3] |

| InChI Key | YBUPSOQAGSOATG-QXKVDVGOSA-N | [3] |

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | Solid powder | [6] |

| Purity | 99.47% | [6] |

| Solubility | DMSO: ≥ 125 mg/mL (428.54 mM) | [5] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [2][4][6] |

Mechanism of Action

CSRM617 is a selective inhibitor of the ONECUT2 (OC2) transcription factor, which has been identified as a master regulator of androgen receptor (AR) networks, particularly in metastatic castration-resistant prostate cancer (mCRPC).[7][8][9] CSRM617 directly binds to the HOX domain of ONECUT2 with a dissociation constant (Kd) of 7.43 µM, as determined by Surface Plasmon Resonance (SPR) assays.[4][8][10] This binding inhibits the transcriptional activity of ONECUT2.[8][9]

The downstream effects of ONECUT2 inhibition by CSRM617 are multifaceted:

-

Suppression of a Suppressor: ONECUT2 typically suppresses the AR transcriptional program. By inhibiting ONECUT2, CSRM617 effectively removes this suppression.[7]

-

Regulation of AR and FOXA1: ONECUT2 has been shown to directly repress the expression of both the androgen receptor (AR) and the pioneer factor FOXA1, which is crucial for AR's ability to bind to chromatin.[7][8]

-

Induction of Apoptosis: CSRM617 treatment leads to programmed cell death, evidenced by the increased expression of cleaved Caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase), which are key markers of apoptosis.[4][11][12]

-

Downregulation of PEG10: The expression of PEG10, a gene directly regulated by ONECUT2, is decreased in a time-dependent manner following CSRM617 treatment, serving as a biomarker for the compound's activity.[13]

In Vitro and In Vivo Efficacy

CSRM617 has demonstrated significant anti-cancer effects in both cell-based assays and animal models of prostate cancer.

In Vitro Activity:

CSRM617 inhibits the growth of various prostate cancer cell lines, with its effectiveness often correlating with the level of ONECUT2 expression.[1][2][10]

| Cell Line | Concentration Range | Treatment Duration | Effect | Reference |

| PC-3, 22RV1, LNCaP, C4-2 | 0.01 - 100 µM | 48 hours | Inhibition of cell growth | [1][4][10] |

| 22Rv1 | 10 - 20 µM | 48 hours | Concentration-dependent induction of cell death | [1] |

| 22Rv1 | 20 µM | 72 hours | Induction of apoptosis (increased cleaved Caspase-3 and PARP) | [1][11][13] |

In Vivo Activity:

Studies using mouse models have shown that CSRM617 is well-tolerated and effective at inhibiting tumor growth and metastasis.[4][13]

| Animal Model | Dosage | Treatment Duration | Effect | Reference |

| SCID mice with 22Rv1 xenografts | 50 mg/kg (p.o., daily) | 20 days | Inhibition of tumor growth | [4] |

| SCID mice with luciferase-tagged 22Rv1 cells (intracardiac injection) | 50 mg/kg (daily) | Not specified | Significant reduction in the onset and growth of diffuse metastases | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of CSRM617.

-

Cell Seeding: Harvest and count prostate cancer cells in the logarithmic growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical starting concentration is 100 µM. Remove the existing medium and add 100 µL of the medium containing different concentrations of CSRM617 or a vehicle control (e.g., DMSO). Incubate the plate for 48-72 hours.[2][11]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[2][11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes on an orbital shaker.[2]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by CSRM617.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CSRM617 (e.g., 10 µM and 20 µM for 22Rv1) and a vehicle control for 48 or 72 hours.[11]

-

Cell Harvesting: Harvest the cells by trypsinization and collect any floating cells from the supernatant. Wash the cells twice with cold PBS.[11]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[11]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]

-

Analysis: Analyze the cells by flow cytometry within one hour to determine the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[11][12]

Western Blot Analysis

This protocol is to detect changes in the expression levels of key proteins following CSRM617 treatment.

-

Sample Preparation: Plate cells and treat with CSRM617 for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[2][11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[11][12]

-

SDS-PAGE and Transfer: Load 20-50 µg of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[2][11]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., ONECUT2, AR, cleaved Caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.[9][11]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[2][9][11] The appearance of cleaved forms of caspase-3 (17/19 kDa) and PARP (89 kDa) indicates apoptosis induction.[12]

Conclusion

This compound is a promising novel therapeutic agent that selectively targets the ONECUT2 transcription factor, a key driver in advanced prostate cancer.[8] Its mechanism of action, involving the disinhibition of the androgen receptor signaling pathway and the induction of apoptosis, offers a new strategy to overcome resistance to current therapies.[7][8] The preclinical data strongly support its continued investigation and development for the treatment of castration-resistant prostate cancer.[8] This guide provides a foundational resource for researchers working with this compound, detailing its properties and providing robust experimental protocols to ensure reproducible and reliable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. molnova.com [molnova.com]

- 6. admin.biosschina.com [admin.biosschina.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. biocompare.com [biocompare.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

Solubility and Stability of CSRM617 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of CSRM617 hydrochloride, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1] Understanding the physicochemical properties of this compound is critical for its application in preclinical research and development. This document summarizes available data, outlines detailed experimental protocols for further investigation, and visualizes key pathways and workflows to support laboratory use.

Solubility Profile

The hydrochloride salt form of CSRM617 generally offers enhanced water solubility and stability compared to its free base form.[2][3] Quantitative solubility data is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Reported Solubility Data

The following table summarizes the currently available solubility data for this compound in various solvents and formulations.

| Solvent/Formulation | Concentration | Observation | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (342.83 mM) | Clear solution (ultrasonication may be required) | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.57 mM) | Clear solution | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.57 mM) | Clear solution | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.57 mM) | Clear solution | [1] |

Note: The use of hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[1] For formulations where precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[1]

Experimental Protocols for Solubility Determination

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Multichannel pipettes

-

Plate shaker

-

UV/Vis microplate reader or nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4).

-

Incubation and Shaking: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a UV/Vis plate reader. The lowest concentration at which a precipitate is detected is considered the kinetic solubility.

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile (B52724), acetone)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC-UV system

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the excess solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC-UV method. The calculated concentration in the original supernatant represents the thermodynamic solubility.

Caption: General experimental workflow for solubility and stability testing.

Stability Profile

The stability of this compound is a critical parameter for ensuring the integrity of the compound during storage and experimentation.

Storage and Handling

Proper storage is essential to maintain the chemical integrity of this compound.

| Form | Storage Temperature | Duration | Notes | Reference |

| Solid | -20°C | ≥ 2 years | Sealed storage, away from moisture | [1] |

| In Solvent (Stock Solution) | -80°C | 6 months | Sealed storage, away from moisture | [1] |

| In Solvent (Stock Solution) | -20°C | 1 month | Sealed storage, away from moisture | [1] |

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are necessary to identify potential degradation products and establish the intrinsic stability of this compound. A validated stability-indicating HPLC-UV method is required for these studies.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).

-

Expose the solution to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC-UV method to quantify the remaining parent compound and detect any degradation products.

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of the drug to dry heat (e.g., 80°C) and a solution of the drug to a similar temperature in the dark.

-

Photostability: Expose a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be protected from light.

Mechanism of Action and Signaling Pathway

CSRM617 is a selective inhibitor of the transcription factor ONECUT2 (OC2), which is a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[5] By binding directly to the OC2-HOX domain, CSRM617 inhibits its transcriptional activity, leading to the induction of apoptosis, as evidenced by the appearance of cleaved Caspase-3 and PARP.[1][5]

Caption: CSRM617 inhibits ONECUT2, leading to apoptosis.

Conclusion

This technical guide provides a summary of the known solubility and stability characteristics of this compound and offers detailed experimental protocols for researchers to conduct further in-depth studies. The provided data and methodologies are intended to support the effective use of this compound in the research and development of novel cancer therapeutics. As more data becomes publicly available, this guide will be updated to reflect the expanding knowledge base for this promising compound.

References

The Advent of CSRM617: A Paradigm Shift in Targeting ONECUT2 in Advanced Prostate Cancer

An In-depth Technical Review for Researchers and Drug Development Professionals

The landscape of prostate cancer therapeutics is continually evolving, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC), a lethal form of the disease. A key player in the progression of mCRPC is the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks.[1][2][3] The emergence of CSRM617, a novel small-molecule inhibitor of ONECUT2, represents a promising therapeutic strategy for this challenging disease.[2][4] This technical guide provides a comprehensive review of the literature on CSRM617, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Disrupting the ONECUT2 Survival Axis

CSRM617 functions as a selective inhibitor of the ONECUT2 transcription factor.[5] It directly binds to the HOX domain of ONECUT2, thereby inhibiting its transcriptional activity.[5][6] This inhibitory action has profound effects on the AR signaling pathway. ONECUT2 is known to directly suppress the AR transcriptional program, including the repression of the AR itself and the pioneer factor FOXA1, which is critical for AR's interaction with chromatin.[2][5][7] By inhibiting ONECUT2, CSRM617 effectively removes this suppression, leading to a complex modulation of the AR axis.[5]

Recent studies have indicated that CSRM617 requires the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element. Furthermore, CSRM617's inhibition of ONECUT2 leads to the downregulation of ONECUT2 target genes, such as PEG10, a marker of neuroendocrine differentiation.[3][4][8] This mechanism is particularly relevant in the context of mCRPC, where a shift towards an AR-independent, neuroendocrine phenotype is a known resistance mechanism.[4]

Quantitative Data Summary

The preclinical efficacy of CSRM617 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from the literature.

Table 1: In Vitro Activity of CSRM617

| Parameter | Value | Cell Lines | Assay Type | Reference |

| Binding Affinity (Kd) | 7.43 µM | - | Surface Plasmon Resonance (SPR) | [6][9] |

| IC50 | 5-15 µM (cell line dependent) | Prostate Cancer Cell Lines | Cell Viability Assay | |

| Apoptosis Induction | Effective at 10-20 µM (48-72h) | 22Rv1 | Western Blot (Cleaved Caspase-3 & PARP) | [9] |

| Cell Growth Inhibition | Effective at 0.01-100 µM (48h) | PC-3, 22Rv1, LNCaP, C4-2 | Cell Viability Assay | [9] |

Table 2: In Vivo Efficacy of CSRM617

| Model | Dosage | Administration | Outcome | Reference |

| 22Rv1 Xenograft | 50 mg/kg | Daily oral administration for 20 days | Significant inhibition of tumor growth | [9] |

| 22Rv1 Metastasis Model | 50 mg/kg | Daily administration | Significant reduction in the onset and growth of diffuse metastases | [8] |

Table 3: Effect of CSRM617 on Gene Expression

| Gene | Regulation | Method | Cell Line | Treatment Condition | Reference |

| PEG10 | Downregulation | RT-qPCR | 22Rv1 | 4-16 hours | [8] |

Key Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical evaluation of CSRM617.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of CSRM617 on the proliferation of prostate cancer cells.[5]

Methodology:

-

Prostate cancer cell lines (e.g., PC-3, 22Rv1, LNCaP, C4-2) are seeded in 96-well plates.[9]

-

Cells are treated with a range of concentrations of CSRM617 (e.g., 0.01 to 100 µM) or a vehicle control (DMSO) for 48 hours.[9]

-

Following treatment, MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals are solubilized with a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader, and cell viability is calculated as a percentage of the vehicle-treated control.[5][10]

Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)

Objective: To assess the induction of apoptosis by CSRM617.[5]

Methodology:

-

22Rv1 cells are treated with CSRM617 (e.g., 10-20 µM) or a vehicle for 48-72 hours.[5][9]

-

Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1][5]

-

Protein concentration is determined using a BCA assay.[5]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[5][10]

-

The membrane is incubated with primary antibodies against cleaved Caspase-3 and PARP, followed by HRP-conjugated secondary antibodies.[10]

-

Protein bands are detected using a chemiluminescent substrate.[10]

In Vivo Xenograft Studies